1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine” is a compound with the molecular formula C12H14N2O4 . It is related to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring .
Molecular Structure Analysis
The molecular structure of “1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine” consists of a piperidine ring attached to a benzodioxol ring with a nitro group . The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine” are not available, related compounds such as piperine and piperidine have shown to interact with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Scientific Research Applications
Neuropharmacology
Summary:
1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine has been investigated as a potential modulator of neurotransmitter systems. Researchers have explored its effects on neuronal receptors, ion channels, and synaptic transmission.
Methods:
Results:
- Some studies suggest that this compound may enhance certain neurotransmitter pathways, potentially influencing mood regulation or cognitive function .
Photolabile Protecting Groups
Summary:
1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine is employed as a photolabile protecting group. These groups temporarily shield bioactive molecules and can be removed by light exposure.
Methods:
Results:
Future Directions
The future directions for “1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine” could involve further studies on its potential anticancer properties, given the observed effects of structurally similar compounds . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-14(16)10-7-12-11(17-8-18-12)6-9(10)13-4-2-1-3-5-13/h6-7H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXXFFMJBRYBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.